N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups, including a carboxamide, imino, and oxo moieties. Key structural elements include a 3,4-dimethoxyphenylethyl side chain and a pyridin-4-ylmethyl substituent.
Properties
Molecular Formula |
C29H28N6O4 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H28N6O4/c1-18-5-4-14-34-26(18)33-27-22(29(34)37)16-21(25(30)35(27)17-20-8-11-31-12-9-20)28(36)32-13-10-19-6-7-23(38-2)24(15-19)39-3/h4-9,11-12,14-16,30H,10,13,17H2,1-3H3,(H,32,36) |
InChI Key |
AAGVQEYKOAENGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo core, the introduction of the pyridinylmethyl group, and the attachment of the dimethoxyphenylethyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and high temperatures to facilitate the formation of the triazatricyclo structure. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more selective catalysts to minimize by-products. Scaling up the synthesis would also require careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including:
- Oxidation : The compound can be oxidized to form different derivatives.
- Reduction : Reduction reactions can modify the imino and oxo groups.
- Substitution : It can participate in nucleophilic and electrophilic substitution reactions.
These reactions are crucial for developing new synthetic pathways and materials.
Biology
The biological applications of this compound are noteworthy due to its potential interactions with biomolecules:
- Antitumor Activity : Compounds similar to this one have shown significant antitumor effects in studies involving leukemia and other cancers. The unique arrangement of functional groups may enhance its ability to induce apoptosis in malignant cells.
- Inflammation Modulation : Research indicates that the compound may inhibit specific signaling pathways involved in inflammation and cancer progression by affecting enzyme activity.
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by modulating critical pathways involved in inflammatory responses.
- Potential Anticancer Drug : Its ability to influence cell signaling pathways makes it a candidate for further exploration as an anticancer agent.
Industry
The compound's applications extend into industrial settings:
- Material Development : It is utilized in creating new materials with specific properties that can be applied in various industries including pharmaceuticals and biotechnology.
Case Study 1: Antitumor Efficacy
A study assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with structural similarities to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl exhibited significant inhibition of tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Pharmacological Assessment
In pharmacological assessments involving related compounds, significant inhibition of pMAPK pathways was observed in liver and lung tissues following administration. This suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl may influence critical signaling pathways involved in inflammation and cancer progression.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or slowed tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Substituent Variations
The compound N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7) shares the same tricyclic core but differs in substituents:
- R1 : 4-Fluorophenylmethyl vs. 3,4-dimethoxyphenylethyl in the target compound.
- R2 : Pentyl vs. pyridin-4-ylmethyl in the target compound .
Additional analogs include ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate (CAS: 844691-94-7) and 1-(3,4-dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 847916-27-2), which diverge further in core structure and functional groups .
Table 1: Structural and Functional Comparison
| Compound Name | R1 Substituent | R2 Substituent | Molecular Weight (g/mol) | Key Functional Groups | Predicted Solubility |
|---|---|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-... (Target) | 3,4-dimethoxyphenylethyl | Pyridin-4-ylmethyl | ~550 (estimated) | Carboxamide, imino, oxo, methoxy | Moderate (polar groups) |
| N-[(4-Fluorophenyl)methyl]-... (Analog) | 4-Fluorophenylmethyl | Pentyl | ~520 (estimated) | Carboxamide, imino, oxo, fluorophenyl | Low (alkyl dominance) |
Key Findings:
Substituent Impact on Solubility : The pyridin-4-ylmethyl group in the target compound likely enhances aqueous solubility compared to the pentyl chain in the analog, which increases lipophilicity .
Bioactivity Implications : The 3,4-dimethoxy group may improve binding to receptors requiring aromatic stacking (e.g., kinases), whereas the 4-fluoro substituent in the analog could enhance metabolic stability by resisting oxidative degradation .
Core Structure Similarity : Shared tricyclic frameworks suggest overlapping biological targets, but substituent variations may modulate selectivity and potency .
Research Findings and Methodological Considerations
- Structural Similarity and Virtual Screening: Computational methods for comparing compound similarity (e.g., fingerprint-based algorithms) highlight the importance of the tricyclic core in virtual screening campaigns. Minor substituent changes can significantly alter bioactivity, underscoring the need for precise structural alignment in drug design .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound possesses a triazatricyclo core and various functional groups that may influence its interactions with biological systems. The following sections will explore the biological activity of this compound, highlighting significant research findings, potential applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H28N6O4 |
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BSGZZHOSWWYHGL-UHFFFAOYSA-N |
The compound's structure includes a dimethoxyphenyl group and a pyridinylmethyl side chain, which are critical for its biological activity.
Antitumor Activity
Compounds within the same chemical family have demonstrated antitumor effects in various studies. For example, isoquinoline derivatives have been noted for their cytotoxicity against leukemia and other cancers . The unique arrangement of functional groups in N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo may similarly enhance its antitumor potential by affecting cell signaling pathways or inducing apoptosis in malignant cells.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be better understood through its structure–activity relationship (SAR). The presence of functional groups such as the imino group and carboxamide moiety enhances reactivity and interaction with biological targets . This relationship is crucial for predicting the compound's behavior in therapeutic contexts.
Study 1: Synthesis and Evaluation of Biological Activity
A study focusing on the synthesis of various triazatricyclo derivatives reported that compounds with similar structures exhibited moderate to strong antibacterial activities . The study evaluated multiple derivatives against standard bacterial strains and highlighted the importance of specific substituents in enhancing biological efficacy.
Study 2: Pharmacological Assessment
In a pharmacological assessment involving related compounds, researchers observed significant inhibition of pMAPK pathways in liver and lung tissues following administration . This suggests that compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo may influence critical signaling pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
